8-Nitro-2,3-dihydroquinolin-4(1H)-one

Description

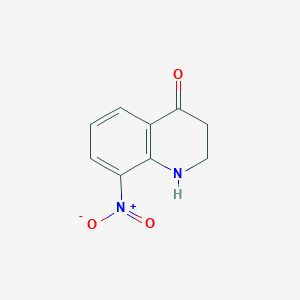

Structure

3D Structure

Properties

IUPAC Name |

8-nitro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQISHBRUSQWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485769 | |

| Record name | 8-Nitro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50349-89-8 | |

| Record name | 8-Nitro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. Quinolinone scaffolds are prevalent in numerous biologically active molecules, and the introduction of a nitro group at the 8-position offers a unique handle for further derivatization and modulation of physicochemical properties.[1] This document details a robust synthetic pathway, explains the mechanistic rationale behind the chosen methodology, and presents a full suite of characterization techniques required to confirm the structural integrity and purity of the final compound. The protocols and data interpretation are designed to be self-validating, providing researchers with a reliable framework for producing and verifying this valuable chemical entity.

Introduction: The Significance of Nitro-Substituted Quinolones

The quinolinone core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[1][2] The incorporation of a nitro group (NO₂) onto this scaffold, as in this compound, serves two primary purposes. Firstly, the strong electron-withdrawing nature of the nitro group can significantly alter the electronic profile of the molecule, potentially enhancing its biological activity or modifying its mechanism of action. Several studies have highlighted the potent antitumor effects of nitroquinoline derivatives.[3][4] Secondly, the nitro group is a versatile chemical handle; it can be readily reduced to an amine, which then serves as a nucleophilic site for the construction of more complex analogs, enabling the exploration of a wider chemical space during lead optimization.[5]

This guide focuses on the 2,3-dihydroquinolin-4(1H)-one variant, which provides a non-aromatic, flexible B-ring, distinguishing it from the fully aromatic quinolones and offering different conformational possibilities for receptor binding.

Synthesis Methodology: A Mechanistic Approach

The synthesis of quinolin-4-ones often begins with substituted anilines or anthranilic acids.[1][6] For the target molecule, this compound, a highly effective and mechanistically sound approach is the intramolecular Friedel-Crafts acylation of a suitably prepared N-phenyl-β-alanine precursor. This method provides excellent control over the regiochemistry, ensuring the formation of the desired isomer.

The overall synthetic workflow is a two-step process starting from commercially available 2-nitroaniline.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-(2-Nitrophenylamino)propanoic acid

-

Reaction: Michael addition of 2-nitroaniline to acrylic acid.

-

Causality and Expertise: This reaction is a conjugate addition where the amino group of 2-nitroaniline acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylic acid. Running the reaction "neat" (without a solvent) at an elevated temperature is often sufficient to drive the reaction to completion, simplifying the process and avoiding lengthy workup procedures to remove a high-boiling solvent. The electron-withdrawing nitro group slightly deactivates the aniline nucleophile, necessitating heat to ensure a reasonable reaction rate.

Step 2: Polyphosphoric Acid (PPA) Mediated Intramolecular Cyclization

-

Reaction: Intramolecular Friedel-Crafts acylation.

-

Causality and Expertise: Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it serves as both the acidic catalyst and the dehydrating agent. The mechanism proceeds via protonation of the carboxylic acid, forming a highly electrophilic acylium ion intermediate. This powerful electrophile is then attacked by the electron-rich aromatic ring at the position ortho to the activating amino group, leading to the formation of the new six-membered ring. The position of cyclization is directed ortho to the secondary amine, which is a more powerful activating group than the deactivating nitro group is a directing group. This ensures the formation of the 8-nitro isomer rather than the 6-nitro isomer. PPA's high viscosity requires vigorous stirring to ensure a homogenous reaction mixture. The reaction is quenched by pouring the hot mixture into ice water, which hydrolyzes the PPA and precipitates the solid product.

Detailed Experimental Protocol

Protocol: Synthesis of 3-(2-Nitrophenylamino)propanoic acid

-

In a 100 mL round-bottom flask, combine 2-nitroaniline (13.8 g, 0.1 mol) and acrylic acid (7.2 g, 0.1 mol).

-

Equip the flask with a condenser and heat the mixture in an oil bath at 100-110 °C for 4-6 hours with magnetic stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

-

Allow the reaction mixture to cool to room temperature. The mixture will solidify.

-

Recrystallize the solid product from an ethanol/water mixture to yield 3-(2-nitrophenylamino)propanoic acid as a yellow solid.

Protocol: Synthesis of this compound

-

Place polyphosphoric acid (PPA) (100 g) in a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 80 °C with stirring.

-

Slowly add 3-(2-nitrophenylamino)propanoic acid (10.5 g, 0.05 mol) in small portions to the hot PPA over 20 minutes. Ensure the temperature does not exceed 120 °C.

-

After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.

-

Cool the mixture to approximately 80 °C and carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.

-

The product will precipitate as a solid. Allow the ice to melt completely.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the crude product in a vacuum oven.

-

Purify the crude solid by recrystallization from ethanol to afford this compound as a pure crystalline solid.

Structural Characterization and Data Validation

Unambiguous confirmation of the chemical structure and assessment of purity requires a combination of spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry collectively provide a self-validating system for the identity of the target compound.

Caption: Workflow for the spectroscopic characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted spectra for this compound are detailed below.

¹H NMR (Proton NMR) Data Causality: The chemical shifts are influenced by the electronic environment. The protons on the aromatic ring are deshielded and appear at higher ppm values. The protons adjacent to the carbonyl (C2) and the nitrogen (C3) are also deshielded. Splitting patterns (multiplicity) arise from spin-spin coupling with adjacent non-equivalent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 9.0 | Broad Singlet | 1H | NH (Amide) | The amide proton is often broad and downfield; its position is solvent-dependent. |

| ~ 7.8 - 7.9 | Doublet (d) | 1H | Ar-H (C7) | Ortho to the electron-withdrawing nitro group, resulting in significant deshielding. |

| ~ 7.5 - 7.6 | Doublet (d) | 1H | Ar-H (C5) | Ortho to the carbonyl group, causing moderate deshielding. |

| ~ 6.9 - 7.1 | Triplet (t) | 1H | Ar-H (C6) | Coupled to both C5-H and C7-H, appears as a triplet. |

| ~ 3.5 - 3.6 | Triplet (t) | 2H | CH₂ (C3) | Adjacent to the NH group and coupled to the C2 protons. |

| ~ 2.7 - 2.8 | Triplet (t) | 2H | CH₂ (C2) | Adjacent to the carbonyl group and coupled to the C3 protons. |

¹³C NMR (Carbon NMR) Data Causality: The carbonyl carbon is highly deshielded and appears furthest downfield. Aromatic carbons appear in the 115-150 ppm range, with their exact shifts determined by the electronic effects of the substituents (NO₂, NH, C=O).

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195 | C =O (C4) | Carbonyl carbons are characteristically found in this downfield region. |

| ~ 148 | Ar-C (C8a) | Aromatic carbon attached to the nitrogen atom. |

| ~ 140 | Ar-C (C8) | Aromatic carbon bearing the nitro group. |

| ~ 135 | Ar-C (C7) | Aromatic carbon deshielded by the adjacent nitro group. |

| ~ 125 | Ar-C (C4a) | Quaternary aromatic carbon adjacent to the carbonyl. |

| ~ 120 | Ar-C (C5) | Aromatic carbon deshielded by the carbonyl group. |

| ~ 118 | Ar-C (C6) | Aromatic carbon influenced by both flanking carbons. |

| ~ 40 | C H₂ (C2) | Aliphatic carbon adjacent to the carbonyl group. |

| ~ 30 | C H₂ (C3) | Aliphatic carbon adjacent to the nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 3400 | N-H | Stretching |

| 1680 - 1700 | C=O (Amide) | Stretching |

| 1520 - 1560 | N-O (Nitro) | Asymmetric Stretching |

| 1340 - 1380 | N-O (Nitro) | Symmetric Stretching |

| 3000 - 3100 | C-H (Aromatic) | Stretching |

| 2850 - 2960 | C-H (Aliphatic) | Stretching |

Causality: The specific frequencies are determined by the bond strength and the mass of the atoms involved. The strong dipole of the C=O bond results in a very intense absorption band, which is a key diagnostic peak for this molecule. The two N-O stretching bands are characteristic of a nitro group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Molecular Formula: C₉H₈N₂O₃

-

Molecular Weight: 192.17 g/mol

-

Expected Result: A prominent peak at m/z = 193.06 [M+H]⁺ in positive ion mode. The presence of the molecular ion peak corresponding to the calculated mass confirms the elemental composition.[8][9]

Applications and Future Directions

This compound is not just a synthetic endpoint but a valuable intermediate for the development of novel chemical entities. Its potential applications include:

-

Anticancer Drug Discovery: As a scaffold for synthesizing analogs that can be screened against various cancer cell lines, leveraging the known anticancer properties of related quinolinones.[4][10][11]

-

Probe Development: The nitro group can be reduced to an amine and subsequently functionalized with fluorescent tags or biotin labels to create chemical probes for studying biological pathways.

-

Fragment-Based Drug Design: The molecule can serve as a starting fragment for building more complex and potent inhibitors of specific biological targets like kinases or other enzymes.

Future work should focus on the parallel synthesis of a library of derivatives by modifying the aromatic ring and the nitrogen atom to establish a clear structure-activity relationship (SAR) for various biological targets.

Conclusion

This guide has outlined a logical and mechanistically sound pathway for the synthesis of this compound. The detailed two-step protocol, starting from readily available materials, is both efficient and scalable. Furthermore, a comprehensive characterization strategy employing NMR, IR, and Mass Spectrometry has been presented. The provided data and interpretations serve as a benchmark for researchers, ensuring the unambiguous confirmation of the final product's structure and purity. This compound represents a key building block for further exploration in medicinal chemistry and drug development.

References

- American Chemical Society. (2023, September 5). Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids.

- National Institutes of Health. (n.d.).

- American Chemical Society. (2023, September 5). Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids.

- Gach-Janczak, K., et al. (2025, January 3).

- Wikipedia. (n.d.). Niementowski quinoline synthesis.

- National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).

- Benchchem. (n.d.). Navigating the Landscape of 3-Amino-2-nitrobenzoic Acid: A Technical Guide for Researchers.

- PubChem. (n.d.). 7-Nitro-3,4-dihydroquinolin-2(1H)-one.

- PubMed. (2020).

- Nandakumar, V., et al. (n.d.). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents.

- Benchchem. (n.d.). 2-Amino-3-nitrobenzoic acid.

- National Institutes of Health. (n.d.). Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. PMC.

- NIST. (n.d.). Quinoline, 8-nitro-. NIST WebBook.

- Black, D. S., et al. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b)

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 7-Nitro-3,4-dihydroquinolin-2(1H)-one | C9H8N2O3 | CID 19094726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinoline, 8-nitro- [webbook.nist.gov]

- 10. Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Characterization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 8-Nitro-2,3-dihydroquinolin-4(1H)-one Derivatives

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a nitro group, particularly at the 8-position of the 2,3-dihydroquinolin-4(1H)-one core, significantly influences the molecule's electronic properties and, consequently, its potential as a pharmacophore. These derivatives are of increasing interest in drug discovery, with potential applications as anticancer, antibacterial, and anti-inflammatory agents.

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous structural elucidation and characterization of this compound and its derivatives. As a Senior Application Scientist, the focus of this document is not merely to present data but to provide a foundational understanding of the principles behind the spectroscopic analysis, enabling researchers to interpret spectral data with confidence and to make informed decisions in their synthetic and drug development endeavors.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, methylene, and amine protons. The electron-withdrawing nature of the nitro group and the carbonyl group significantly influences the chemical shifts of the aromatic protons, leading to a downfield shift.

Key Expected ¹H NMR Features:

-

Aromatic Protons (H-5, H-6, H-7): These protons will appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will be dictated by the position of the nitro group. For the 8-nitro derivative, H-7 will likely be the most downfield proton due to the anisotropic effect of the nitro group.

-

Methylene Protons (H-2 and H-3): The protons on the saturated portion of the heterocyclic ring will appear as triplets, assuming coupling to each other. The protons at C-2 (adjacent to the nitrogen) are expected to be slightly downfield compared to the protons at C-3 (adjacent to the carbonyl group).

-

Amine Proton (N-H): The proton attached to the nitrogen will typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 3.5 - 3.7 | t | ~ 6-7 |

| H-3 | ~ 2.8 - 3.0 | t | ~ 6-7 |

| H-5 | ~ 7.2 - 7.4 | d | ~ 8-9 |

| H-6 | ~ 7.6 - 7.8 | t | ~ 8-9 |

| H-7 | ~ 8.0 - 8.2 | d | ~ 8-9 |

| N-H | ~ 8.5 - 9.5 | br s | - |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like N-H.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Key Expected ¹³C NMR Features:

-

Carbonyl Carbon (C-4): This will be the most downfield signal in the spectrum, typically appearing in the range of δ 190-200 ppm.

-

Aromatic Carbons: The carbons of the benzene ring will resonate between δ 110 and 150 ppm. The carbon bearing the nitro group (C-8) will be significantly deshielded.

-

Methylene Carbons (C-2 and C-3): These aliphatic carbons will appear in the upfield region of the spectrum, typically between δ 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 40 - 45 |

| C-3 | ~ 35 - 40 |

| C-4 | ~ 190 - 195 |

| C-4a | ~ 120 - 125 |

| C-5 | ~ 125 - 130 |

| C-6 | ~ 135 - 140 |

| C-7 | ~ 120 - 125 |

| C-8 | ~ 145 - 150 |

| C-8a | ~ 140 - 145 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (typically 256 or more) is required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

A. Molecular Ion and Fragmentation Pattern

For this compound (Molecular Weight: 192.16 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) at m/z 192. The fragmentation pattern will be influenced by the presence of the nitro group, the carbonyl group, and the heterocyclic ring.

Predicted Key Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), leading to a fragment ion at m/z 146.

-

Loss of CO: The carbonyl group can be lost as carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 164.

-

Retro-Diels-Alder (RDA) Reaction: The dihydroquinolone ring can undergo a characteristic RDA fragmentation, leading to the cleavage of the heterocyclic ring.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key Expected IR Absorption Bands:

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the conjugated ketone.

-

NO₂ Stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[1]

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

-

Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch | 1680 - 1700 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with minimal sample preparation.

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

IV. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system and the nitro group in this compound will result in characteristic absorption bands in the UV-Vis region.

Key Expected UV-Vis Absorption Bands:

-

π → π* Transitions: The aromatic ring and the conjugated enone system will give rise to strong absorption bands in the UV region, typically between 200 and 300 nm.

-

n → π* Transitions: The carbonyl group and the nitro group can also exhibit weaker n → π* transitions at longer wavelengths, potentially extending into the visible region. The nitro group, in particular, is a strong chromophore. The absorption spectrum of a similar compound, 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one, shows absorption maxima that can be informative.[2]

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the most intense peak.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

V. Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. By combining the information from NMR, MS, IR, and UV-Vis, a complete and unambiguous structural assignment of this compound derivatives can be achieved.

VI. Conclusion

This technical guide has provided a comprehensive framework for the spectroscopic analysis of this compound derivatives. A thorough understanding of these techniques and the interpretation of the resulting data is paramount for researchers in the field of medicinal chemistry and drug development. The ability to confidently elucidate the structure of novel compounds is the cornerstone of successful research and innovation.

References

-

Hussein, F. H., et al. (2025). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. BMC Chemistry, 19(1), 21. [Link]

-

Yaseen, M., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules, 27(15), 4999. [Link]

Sources

8-Nitro-2,3-dihydroquinolin-4(1H)-one: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

8-Nitro-2,3-dihydroquinolin-4(1H)-one is a pivotal heterocyclic intermediate, the utility of which is rapidly expanding in medicinal chemistry and materials science. The strategic placement of an electron-withdrawing nitro group at the C8 position of the dihydroquinolinone core imparts unique electronic and reactive properties, establishing it as a versatile scaffold for chemical elaboration. This guide provides an in-depth exploration of the compound's physicochemical characteristics, validated synthetic methodologies, key reactivity patterns, and its emerging applications. Designed for researchers and drug development professionals, this document consolidates critical technical data and field-proven insights to facilitate its effective integration into discovery and development pipelines.

Introduction: The Strategic Value of the Nitroquinolinone Scaffold

The quinolinone framework is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable geometry for interacting with a wide array of biological targets.[1][2][3][4] The introduction of a nitro group, particularly at the 8-position, serves two primary strategic purposes: it acts as a powerful modulator of the scaffold's electronic landscape and serves as a versatile chemical handle. The electron-withdrawing nature of the nitro group can influence molecular interactions and metabolic stability, while its facile reduction to an amine opens a gateway to a vast chemical space for analogue synthesis.[5][6] This guide aims to provide a comprehensive, actionable resource on this compound, bridging the gap between fundamental properties and practical application.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's intrinsic properties is a prerequisite for its rational application in synthesis and screening.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, formulation, and analytical method development.

| Property | Value | Data Source(s) |

| IUPAC Name | 8-nitro-2,3-dihydro-1H-quinolin-4-one | N/A |

| Molecular Formula | C₉H₈N₂O₃ | [7][8] |

| Molecular Weight | 192.17 g/mol | [7][8] |

| Appearance | Yellow Solid | Vendor Data |

| Canonical SMILES | C1C(=O)C2=C(NC1)C=CC=C2[O-] | N/A |

| InChI Key | IQXSJDQRPGHCFE-UHFFFAOYSA-N | [7] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the target compound. While a dedicated public database spectrum for this specific isomer is sparse, the expected spectral characteristics can be expertly inferred from its structure and data from close analogues.[9][10]

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will appear in the range of δ 7.0-8.5 ppm, with their specific shifts and coupling patterns influenced by the nitro group. The two methylene groups (-CH₂CH₂-) in the dihydro portion of the ring will likely appear as two distinct triplets around δ 2.5-3.5 ppm. A broad singlet corresponding to the N-H proton is also expected, which would disappear upon a D₂O exchange experiment.

-

¹³C NMR (Carbon NMR): The carbon spectrum will be characterized by a signal for the carbonyl carbon (C=O) significantly downfield, typically in the δ 190-200 ppm range. Aromatic carbons will resonate between δ 110-150 ppm. The carbon atom directly attached to the nitro group (C8) will be shifted downfield due to its electron-withdrawing effect. The two aliphatic carbons will appear upfield, generally between δ 20-40 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for key functional groups.[10] Look for a strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the conjugated ketone (C=O stretch). Two strong bands are anticipated for the nitro group (NO₂) asymmetric and symmetric stretches, typically found near 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ , respectively. A broad absorption in the 3200-3400 cm⁻¹ region would indicate the N-H stretch.

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight of 192.17 g/mol .

Synthesis and Chemical Reactivity

The utility of this compound as a building block is defined by its synthesis and subsequent reactivity.

Recommended Synthetic Workflow: Intramolecular Cyclization

The most direct and reliable method for synthesizing the title compound is through an acid-catalyzed intramolecular Friedel-Crafts acylation, often referred to as the Conrad-Limpach reaction or a variation thereof.

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Nitro-3,4-dihydroquinolin-2(1H)-one | C9H8N2O3 | CID 19094726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Nitro-3,4-dihydroquinolin-2(1H)-one | C9H8N2O3 | CID 5111749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 10. youtube.com [youtube.com]

The Ascendant Scaffold: A Technical Guide to 8-Nitro-2,3-dihydroquinolin-4(1H)-one in Modern Medicinal Chemistry

Abstract

The quinoline nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this esteemed class, the 8-Nitro-2,3-dihydroquinolin-4(1H)-one core has emerged as a particularly compelling starting point for the development of novel anticancer agents. Its unique electronic and structural features, conferred by the electron-withdrawing nitro group and the hydrogenated pyridine ring, provide a versatile platform for chemical modification and optimization of biological activity.[2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising scaffold. We will elucidate a robust synthetic pathway to the core molecule, provide detailed protocols for the evaluation of its derivatives' anticancer properties, explore the current understanding of its mechanism of action, and delve into the critical structure-activity relationships that govern its therapeutic potential.

Introduction: The Rationale for this compound in Oncology

The quest for novel, more effective, and selective anticancer therapeutics is a perpetual endeavor in medicinal chemistry. The this compound scaffold has garnered significant attention due to several key attributes. The presence of the nitro group at the 8-position is not merely a synthetic handle; it profoundly influences the molecule's electronic properties, potentially enhancing its biological activity.[2] Furthermore, the dihydroquinolinone core offers multiple points for diversification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines, including non-small cell lung cancer, cervical cancer, and breast cancer, underscoring its broad therapeutic potential.[3][4][5]

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the core scaffold is paramount for any medicinal chemistry program. While numerous methods exist for the synthesis of quinolones, a practical approach to this compound can be achieved through a modified Conrad-Limpach reaction, followed by a reduction and cyclization. This proposed methodology is based on established chemical principles for the synthesis of related quinolinone structures.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed in two key stages:

-

Condensation: Reaction of 2-nitroaniline with a suitable β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate.

-

Cyclization: Intramolecular cyclization of the enamine intermediate under thermal or acid-catalyzed conditions to yield the desired dihydroquinolinone ring system.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-nitroanilino)but-2-enoate (Enamine Intermediate)

-

To a solution of 2-nitroaniline (13.8 g, 100 mmol) in toluene (200 mL), add ethyl acetoacetate (13.0 g, 100 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g).

-

Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the enamine intermediate.

Step 2: Cyclization to this compound

-

Add the crude or purified enamine intermediate to a high-boiling point solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl).

-

Heat the mixture to 250-260 °C for 30-60 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and dilute it with hexane to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum to afford this compound.

Biological Evaluation: Assessing Anticancer Activity

A critical aspect of any drug discovery program is the robust and reproducible biological evaluation of synthesized compounds. For the this compound scaffold, the primary focus is on assessing its anticancer activity. The following protocols for the MTT assay (to determine cytotoxicity) and the Annexin V-FITC assay (to detect apoptosis) are standard and widely accepted methodologies.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC Assay for Apoptosis

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are live cells.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Mechanism of Action: Unraveling the Anticancer Effects

The anticancer activity of 8-nitroquinoline derivatives appears to be multifactorial, primarily involving the induction of apoptosis and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

Studies on derivatives of the 8-nitroquinoline scaffold have demonstrated their ability to induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-3.[3][4] The activation of this key executioner caspase leads to the cleavage of cellular substrates, ultimately resulting in the dismantling of the cell.

Generation of Reactive Oxygen Species (ROS)

The nitroaromatic nature of the scaffold suggests a potential role for ROS generation in its mechanism of action. Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and triggering apoptotic cell death.

Caption: Proposed mechanism of action for this compound derivatives.

Structure-Activity Relationship (SAR): Guiding Drug Design

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For the this compound scaffold, several studies have begun to elucidate key SAR trends.

SAR Workflow

The process of establishing SAR involves a systematic cycle of design, synthesis, and biological testing.

Caption: A typical workflow for establishing structure-activity relationships.

Key SAR Insights

Analysis of the available data on 8-nitro-4-quinolone derivatives reveals several important trends:

-

Substitution at the 3-position: Introduction of bulky and lipophilic groups at the 3-position, often through the formation of acylhydrazones or thiosemicarbazones, has been shown to significantly enhance anticancer activity.[3][4]

-

Aromatic and Heterocyclic Moieties: The nature of the aromatic or heterocyclic ring attached to the side chain at the 3-position plays a crucial role in determining potency. Electron-donating or electron-withdrawing substituents on these rings can modulate activity.[2]

-

The 8-Nitro Group: The presence of the nitro group at the 8-position is generally considered important for activity, likely due to its electron-withdrawing nature which can influence the overall electronic properties of the quinolone ring system.[2]

Table 1: Representative SAR Data for 8-Nitro-4-Quinolone Derivatives

| Compound ID | R Group (at position 3) | Cancer Cell Line | IC50 (µM) | Reference |

| 3a | 2-Hydroxy-N'-ylidenebenzohydrazide | A549 | 15.8 ± 0.1 | [3] |

| 3c | 4-Nitro-N'-ylidenebenzohydrazide | A549 | 15.3 ± 0.7 | [3] |

| 11c | N'-(thiophen-2-ylmethylene)nicotinohydrazide | A549 | 17.1 ± 0.2 | [3] |

| 7 | N'-(4-chlorobenzylidene)-4-chloro-8-nitro-1,2-dihydroquinoline-3-carbohydrazide | HeLa | 18.8 | [5] |

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. Its straightforward synthesis, multiple points for chemical diversification, and potent biological activity make it an attractive starting point for medicinal chemistry campaigns. Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: Synthesis of larger and more diverse libraries of derivatives to further probe the SAR and identify compounds with improved potency and selectivity.

-

Mechanism of Action Studies: More in-depth investigations into the precise molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy Studies: Testing of optimized lead compounds in preclinical animal models of cancer to validate their therapeutic potential.

By systematically addressing these areas, the full therapeutic potential of the this compound scaffold can be realized, paving the way for the development of the next generation of effective cancer therapies.

References

-

J. Jayaseelan, P. S. Mohan, and K. J. Raj. "Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents." RSC Advances, 2021.

-

S. Prachayasittikul, et al. "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities." Bioorganic & Medicinal Chemistry Letters, 2016.

-

E. Toma. "Structure-activity relationship of quinolones." Clinical and Investigative Medicine, 1989.

-

K. Gach-Janczak, et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 2022.

-

A. V. Nadkarni, et al. "Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs." Medicinal Chemistry, 2009.

-

S. S. Karki, et al. "A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway." Bioorganic Chemistry, 2020.

-

A. Solomon, et al. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, 2014.

-

P. S. Mohan, et al. "Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents." RSC Advances, 2021.

-

Abcam. "Annexin V staining assay protocol for apoptosis."

-

Creative Diagnostics. "Annexin V-FITC Staining Protocol for Apoptosis Detection."

-

BenchChem. "Application Notes and Protocols: MTT Assay for Anticancer Agent Cytotoxicity."

-

S. Jiang, et al. "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)." Cancer Letters, 2011.

-

S. S. Karki, et al. "A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway." Bioorganic Chemistry, 2020.

-

K. Adhigaman, et al. "Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines." ChemistrySelect, 2022.

-

A. Solomon, et al. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, 2014.

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and X-ray study of dispiro 8-nitroquinolone analogues and their cytotoxic properties against human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Exploring the Biological Activity of Novel Nitroquinoline Compounds

Introduction: The Therapeutic Promise of the Nitroquinoline Scaffold

Nitroquinoline derivatives, a versatile class of heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry. The incorporation of a nitro group onto the quinoline core profoundly influences the molecule's electronic properties, often enhancing its biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the multifaceted biological activities of novel nitroquinoline compounds, with a focus on their anticancer, antimicrobial, and antiparasitic potential. We will delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols, and present data in a clear, comparative format to facilitate robust scientific inquiry.

Part 1: Unraveling the Anticancer Potential of Nitroquinolines

Nitroquinoline derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines. Their anticancer effects are often attributed to a multi-pronged approach, including the induction of DNA damage, generation of oxidative stress, and modulation of key signaling pathways essential for cancer cell survival and proliferation.

Core Mechanisms of Anticancer Activity

-

Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which many anticancer agents, including nitroquinoline-based compounds, exert their effects is through the induction of programmed cell death (apoptosis) and halting the cell division cycle.

-

Generation of Reactive Oxygen Species (ROS): Certain nitroquinoline derivatives can induce the production of intracellular reactive oxygen species. This elevation in ROS leads to cellular damage and can trigger apoptotic pathways. For example, the well-studied compound 4-nitroquinoline 1-oxide (4-NQO) is known to generate ROS, which contributes to its DNA damaging effects.

-

DNA Damage and Repair Inhibition: 4-NQO is a potent carcinogen that induces DNA lesions, making it a valuable tool for studying DNA repair mechanisms. Its metabolite can form stable adducts with DNA, leading to strand breaks and the activation of cellular stress responses.

-

Kinase Inhibition: More recent research has explored the potential of nitroquinoline derivatives as kinase inhibitors, which can block signaling pathways that are often hyperactive in cancer cells. Some novel 3-nitroquinolines have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in several types of cancer.

Experimental Workflow for Assessing Anticancer Activity

A systematic approach is crucial for evaluating the anticancer potential of novel nitroquinoline compounds. The following workflow outlines the key experimental stages.

Caption: Experimental workflow for anticancer drug discovery with nitroquinolines.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

-

Novel nitroquinoline compounds

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the nitroquinoline compounds in complete medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well

synthesis of 8-nitroquinolone based heterocyclic acyl hydrazones

An In-Depth Technical Guide to the Synthesis of 8-Nitroquinoline-Based Heterocyclic Acyl Hydrazones

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] When functionalized with an 8-nitro group and coupled to a heterocyclic acyl hydrazone moiety, the resulting conjugates emerge as a promising class of compounds with significant pharmacological potential, particularly in the realm of antimicrobial and anticancer research.[3][4][5] The acyl hydrazone functional group (-CO-NH-N=CH-) is a recognized pharmacophore known to participate in hydrogen bonding and chelation with metal ions, which are crucial for the function of many enzymes.[3][6] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 8-nitroquinoline-based heterocyclic acyl hydrazones, designed for researchers and professionals in drug discovery and development. We will delve into the strategic synthesis of key intermediates, provide detailed, field-proven protocols, and explain the chemical rationale behind each critical step.

Strategic Overview of the Synthetic Pathway

The synthesis of the target acyl hydrazones is a multi-step process that requires careful planning and execution. The chosen strategy prioritizes yield, purity, and reproducibility. The overall workflow is designed to first construct the core 8-nitroquinoline-2-carboxylic acid scaffold, which is then converted into the crucial acyl hydrazide intermediate. This intermediate is the linchpin of the synthesis, ready for condensation with a diverse library of heterocyclic aldehydes to generate the final products.

Caption: Overall synthetic workflow for 8-nitroquinoline-based acyl hydrazones.

Part I: Synthesis of the Key Intermediate: 8-Nitroquinoline-2-carboxylic Acid

Step 1: Nitration of 2-Methylquinoline

The introduction of a nitro group onto the quinoline ring is a classic electrophilic aromatic substitution. Using a mixture of nitric and sulfuric acid (mixed acid) favors nitration. The reaction with 2-methylquinoline yields a mixture of isomers, primarily 5-nitro- and 8-nitro-2-methylquinoline.[6] The sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Substrate: Slowly add 2-methylquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The sudden dilution and neutralization cause the nitro-substituted products to precipitate.

-

Neutralization & Isolation: Neutralize the solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of ~7. Filter the resulting precipitate, wash thoroughly with cold water, and dry.

Separation of Isomers: The resulting solid is a mixture of 5-nitro- and 8-nitro-2-methylquinoline. Separation is crucial and can be achieved by fractional crystallization or column chromatography. An optimized method involves selective precipitation of their salts.[6][7]

Step 2: Oxidation of 8-Nitro-2-methylquinoline

With the pure 8-nitro-2-methylquinoline isolated, the next step is to oxidize the methyl group at the C2 position to a carboxylic acid. This transformation requires a potent oxidizing agent that can selectively oxidize the alkyl side chain without affecting the aromatic nitroquinoline core. Selenium dioxide (SeO₂) is a classic and effective reagent for this purpose.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 8-nitro-2-methylquinoline in a suitable solvent such as dioxane or pyridine.

-

Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material. The mechanism involves an ene reaction followed by hydrolysis.

-

Work-up: Cool the reaction mixture and filter to remove the black selenium byproduct.

-

Isolation: Acidify the filtrate with hydrochloric acid to precipitate the crude 8-nitroquinoline-2-carboxylic acid.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.[6][8]

Part II: Synthesis of 8-Nitroquinoline-2-carbohydrazide

The conversion of a carboxylic acid to an acyl hydrazide is a robust and well-documented transformation.[9] The most common and efficient method involves a two-step, one-pot process: conversion to an ester followed by hydrazinolysis. This avoids the isolation of the potentially reactive acid chloride intermediate.[10]

Experimental Protocol:

-

Esterification: Suspend 8-nitroquinoline-2-carboxylic acid in absolute ethanol. Add a few drops of concentrated sulfuric acid or a slight excess of thionyl chloride (SOCl₂) dropwise at 0 °C.[11] Heat the mixture to reflux for 4-6 hours. The progress can be monitored by TLC.

-

Removal of Solvent: After the reaction is complete, remove the excess ethanol under reduced pressure.

-

Hydrazinolysis: Dissolve the crude ester residue in ethanol. Add an excess of hydrazine hydrate (NH₂NH₂·H₂O) to the solution.[2]

-

Reaction Completion: Reflux the mixture for 8-12 hours. Upon cooling, the 8-nitroquinoline-2-carbohydrazide product typically precipitates out of the solution.

-

Isolation and Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the pure carbohydrazide, which can be used in the next step without further purification.

| Intermediate | Starting Material | Key Reagents | Typical Yield (%) | Ref. |

| 8-Nitro-2-methylquinoline | 2-Methylquinoline | HNO₃, H₂SO₄ | 70-80 (mixture) | [6] |

| 8-Nitroquinoline-2-carboxylic Acid | 8-Nitro-2-methylquinoline | SeO₂, Pyridine | 60-75 | [6] |

| 8-Nitroquinoline-2-carbohydrazide | 8-Nitroquinoline-2-carboxylic Acid | SOCl₂, EtOH, NH₂NH₂·H₂O | 85-95 | [9][11] |

| Table 1: Summary of intermediate synthesis steps. |

Part III: Synthesis of Final 8-Nitroquinoline-Based Acyl Hydrazones

The final step is the condensation reaction between the synthesized 8-nitroquinoline-2-carbohydrazide and a selected heterocyclic aldehyde.[4][5] This reaction forms the characteristic C=N bond of the hydrazone under mild, acid-catalyzed conditions. The choice of aldehyde allows for the creation of a diverse library of compounds for biological screening.

Caption: Mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol:

-

Reaction Setup: Dissolve 8-nitroquinoline-2-carbohydrazide (1 equivalent) in a suitable solvent like ethanol or methanol.

-

Addition of Aldehyde: Add the desired heterocyclic aldehyde (1-1.1 equivalents) to the solution. Examples include pyridine-4-carboxaldehyde, furan-2-carboxaldehyde, or thiophene-2-carboxaldehyde.

-

Catalysis: Add 2-3 drops of a catalyst, typically glacial acetic acid, to the mixture. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

-

Reaction: Reflux the reaction mixture for 4-8 hours. The progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The acyl hydrazone product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and then recrystallize from an appropriate solvent (e.g., ethanol, DMF, or acetic acid) to obtain the final product with high purity.

Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the proton and carbon framework.

-

IR Spectroscopy: To identify key functional groups, such as the C=O (amide), N-H, and C=N (hydrazone) stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Conclusion and Future Outlook

This guide outlines a reliable and logical synthetic pathway for the preparation of 8-nitroquinoline-based heterocyclic acyl hydrazones. The strategy is built upon established chemical principles, starting with the construction of a key 8-nitroquinoline-2-carboxylic acid intermediate and culminating in a versatile condensation reaction. The causality behind each step—from the choice of nitrating conditions to the acid catalysis in the final step—is rooted in fundamental organic chemistry to ensure reproducibility. The modularity of the final step allows for the generation of a wide array of derivatives, providing a robust platform for structure-activity relationship (SAR) studies. These compounds are of significant interest to the drug development community, and this guide serves as a foundational resource for their synthesis and subsequent investigation into their therapeutic potential.

References

-

Gadomsky, S. Y., & Yakuschenko, I. K. (2016). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Russian Chemical Bulletin, 65(3), 816–818. Available at: [Link]

-

Scilit. (2016). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Available at: [Link]

-

Al-Amiery, A. A., et al. (2019). New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Letters in Organic Chemistry, 16(1). Available at: [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Bioactive Heterocycles V, 125-159.

-

IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

-

Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18880-18894. Available at: [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

ResearchGate. (n.d.). Reaction of aldehyde I with acid hydrazides. Available at: [Link]

-

Etwaru, K. A., et al. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(22), 7583-7591. Available at: [Link]

-

Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

-

ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-a.com [ajchem-a.com]

Structural Elucidation of 8-Nitro-2,3-dihydroquinolin-4(1H)-one Analogues: A Multi-Technique, Mechanistic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 8-nitro-2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating significant potential as therapeutic agents, including anticancer and antimicrobial activities.[1][2][3] The precise substitution pattern and three-dimensional architecture of these molecules are paramount to their biological function and safety profile. Therefore, unambiguous structural elucidation is not merely a characterization step but a foundational pillar of the drug discovery process.

This guide provides a comprehensive, field-proven strategy for the structural determination of novel this compound analogues. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices, demonstrating how an integrated, multi-technique workflow serves as a self-validating system for achieving irrefutable structural confirmation.

Pillar I: The Foundational Analysis - Molecular Formula and Functional Groups

Before delving into the complex connectivity of the molecular framework, the initial step is to confirm the molecular formula and the presence of key functional groups. This is efficiently achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy.

1.1. High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

The primary objective of HRMS is to determine the exact mass of the molecular ion with high precision (typically to four decimal places). This accuracy allows for the calculation of a unique elemental composition, providing strong evidence for the molecular formula and immediately confirming the success of the synthesis.

-

Causality: Standard mass spectrometry can often yield a nominal mass that corresponds to multiple possible elemental formulas. HRMS is essential because the minute differences in the exact masses of isotopes (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N) allow for the confident differentiation between formulas, thereby preventing progression with an incorrect compound. For quinolone derivatives, characteristic fragmentation patterns, such as the loss of water or carbon monoxide, can provide initial structural clues.[4]

1.2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as a rapid and effective method to verify the presence of the core functional groups defining the this compound scaffold.

-

Causality: The vibrational frequencies of chemical bonds are highly characteristic. The presence or absence of expected peaks provides a quick validation of the molecule's functional makeup. For this class of compounds, the key is to look for the simultaneous presence of all required groups.

Table 1: Key IR Stretching Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

|---|---|---|

| N-H Stretch (Amine) | ~3300 cm⁻¹ | Confirms the secondary amine in the dihydro-pyridinone ring.[5] |

| C=O Stretch (Ketone) | ~1650-1680 cm⁻¹ | Indicates the presence of the conjugated ketone at the C4 position.[5] |

| NO₂ Stretch (Nitro) | ~1520 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | Definitive evidence for the nitro group. |

| Aromatic C=C Stretch | ~1600 cm⁻¹ and ~1500 cm⁻¹ | Confirms the presence of the aromatic benzene ring.[5] |

Pillar II: Mapping the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the atomic connectivity and environment.[6][7] A multi-dimensional approach is non-negotiable for achieving a complete and validated structural assignment.

2.1. ¹H NMR: The Initial Proton Map

The ¹H NMR spectrum provides the first detailed look at the hydrogen framework of the molecule. Key expected signals include:

-

Aromatic Region (δ 7.0-8.5 ppm): The protons on the nitro-substituted benzene ring will appear in this region. Their splitting patterns (e.g., doublets, triplets) and coupling constants (~7-9 Hz for ortho-coupling) are critical for confirming the substitution pattern.

-

Aliphatic Region (δ 2.5-4.5 ppm): The protons at the C2 and C3 positions of the dihydropyridinone ring typically appear as two distinct multiplets, often resembling triplets if their coupling constants are similar. They form an A₂B₂ or related spin system, and their coupling confirms their adjacency.

-

Amine Proton (Variable): The N-H proton usually appears as a broad singlet that can exchange with D₂O.

2.2. ¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Table 2: Representative ¹H and ¹³C NMR Data for an this compound Analogue

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|---|

| C2 | ~3.5 (t, J=6.5) | ~45 | Negative |

| C3 | ~2.8 (t, J=6.5) | ~38 | Negative |

| C4 | - | ~190 | Quaternary |

| C4a | - | ~120 | Quaternary |

| C5 | ~7.8 (d, J=8.0) | ~130 | Positive |

| C6 | ~7.2 (t, J=8.0) | ~125 | Positive |

| C7 | ~7.9 (d, J=8.0) | ~135 | Positive |

| C8 | - | ~140 | Quaternary |

| C8a | - | ~150 | Quaternary |

| NH | ~6.5 (br s) | - | - |

2.3. 2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for assembling the ¹H and ¹³C data into a coherent structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between the signals at ~3.5 ppm and ~2.8 ppm would definitively prove the H2-H3 connectivity. Similarly, couplings in the aromatic region confirm the arrangement of protons on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final confirmation. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations that would validate the this compound structure include:

-

Correlations from the H2 protons to C3 and C8a.

-

Correlations from the H3 protons to C2, C4, and C4a.

-

Correlations from the aromatic protons (e.g., H5) to adjacent and geminal carbons (e.g., C4a, C6, C7).

-

Diagram 1: Integrated NMR Elucidation Strategy This diagram illustrates the logical flow of using multiple NMR experiments to build the molecular structure from individual proton and carbon signals to a fully connected framework.

Caption: Workflow for structural assignment using NMR spectroscopy.

Pillar III: Absolute Confirmation with X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for a given structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[8][9][10] It provides a precise 3D map of the atoms in the solid state, confirming not only the connectivity but also the stereochemistry and solid-state conformation.

-

Causality: In cases of ambiguous regiochemistry (e.g., uncertainty between an 8-nitro and a 5-nitro isomer) or complex stereochemistry in more substituted analogues, crystallography provides a definitive answer where spectroscopic interpretation might be challenging. The ability to grow diffraction-quality single crystals is the primary prerequisite. The resulting crystallographic data, including bond lengths, bond angles, and crystal packing information, is considered the gold standard for structural proof.[8][11]

Diagram 2: Overall Structural Elucidation Workflow This flowchart outlines the comprehensive, self-validating process from synthesis to final, unambiguous structural assignment.

Caption: A comprehensive workflow for structural elucidation.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Analysis: Determine the accurate mass of the most intense peak in the molecular ion cluster. Use the instrument's software to calculate the elemental composition that best fits the observed accurate mass within a 5 ppm error tolerance.

Protocol 2: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a phase-sensitive gradient-selected COSY experiment.

-

Acquire a gradient-selected HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz).

-

Acquire a gradient-selected HMBC experiment optimized for long-range couplings (typically 6-10 Hz).

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[8] Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the collected data using specialized software (e.g., SHELX, Olex2). Solve the structure using direct methods or Patterson methods to locate the heavy atoms, and subsequently locate the lighter atoms from difference Fourier maps. Refine the structural model anisotropically to achieve the best possible fit between the observed and calculated diffraction data.

Conclusion

The structural elucidation of this compound analogues demands a rigorous, multi-faceted approach. By synergistically employing HRMS for molecular formula determination, IR for functional group identification, a suite of 1D and 2D NMR experiments for mapping the molecular framework, and X-ray crystallography for absolute confirmation, researchers can achieve an unimpeachable structural assignment. This methodical and self-validating workflow is fundamental to ensuring the scientific integrity of subsequent biological and medicinal chemistry studies, ultimately accelerating the path of promising compounds in the drug development pipeline.

References

- Benchchem. X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.

- ResearchGate. X-ray crystallographic structure of compound 8.

- ResearchGate. Investigation of 3-Arylidene-2,3-dihydro-8-nitro-4-quinolone Di-Spiro Analogs: Structural Elucidation, In-Silico Molecular Modeling and In-Vitro Cytotoxicity Against A549 Lung Cancer cells.

- ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.

- ResearchGate. (PDF) 8-Nitroquinoline.